Hexyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate

Description

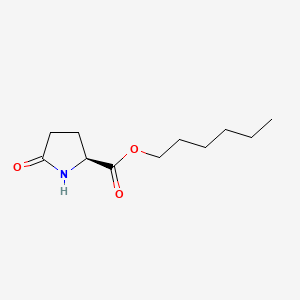

Hexyl 5-oxo-L-prolinate is an ester derivative of 5-oxo-L-proline, a cyclic lactam with a ketone group at the 5-position. The compound features a hexyl ester moiety, which enhances its lipophilicity compared to shorter-chain esters or free acid forms. The ester linkage likely improves volatility and solubility in organic matrices compared to amide analogs .

Properties

CAS No. |

57352-24-6 |

|---|---|

Molecular Formula |

C11H19NO3 |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

hexyl 5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-8-15-11(14)9-6-7-10(13)12-9/h9H,2-8H2,1H3,(H,12,13) |

InChI Key |

IHPADOUYLWBQEN-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 5-oxo-L-prolinate can be synthesized through the esterification of 5-oxo-L-proline with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of hexyl 5-oxo-L-prolinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Hexyl 5-oxo-L-prolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Hexyl 5-oxo-L-prolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.

Industry: Hexyl 5-oxo-L-prolinate is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of hexyl 5-oxo-L-prolinate involves its conversion to 5-oxo-L-proline and hexanol in biological systems. The 5-oxo-L-proline can then participate in various metabolic pathways, including the gamma-glutamyl cycle. This cycle is crucial for the synthesis and degradation of glutathione, an important antioxidant in cells .

Comparison with Similar Compounds

Structural Analogues: Hexyl Esters

Hexyl esters of carboxylic acids are widely studied for their volatility, solubility, and flavor profiles. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|---|

| Hexyl 5-oxo-L-prolinate* | C₁₁H₁₇NO₄ | 229.26 | ~300 (Predicted) | Low | Ester, lactam, ketone |

| Hexyl acetate | C₈H₁₆O₂ | 144.21 | 169–172 | Insoluble | Ester |

| Hexyl decanoate | C₁₆H₃₂O₂ | 256.43 | 305–307 | Insoluble | Ester |

| Hexyl isobutyrate | C₁₀H₂₀O₂ | 172.26 | 195–197 | Insoluble | Ester |

*Predicted values based on structural analogs.

Key Findings :

- Volatility : Hexyl 5-oxo-L-prolinate is expected to exhibit lower volatility than smaller esters like hexyl acetate due to its larger molecular weight and polar lactam ring .

- Stability : The lactam ring in 5-oxo-L-prolinate may confer greater hydrolytic stability compared to linear esters, though ester bonds remain susceptible to enzymatic cleavage .

Proline Derivatives

Comparison with proline-based compounds highlights functional group impacts:

Key Findings :

Functional Group Analysis

- Lactam Ring : The 5-oxo group in Hexyl 5-oxo-L-prolinate introduces a ketone, which may participate in redox reactions or act as a hydrogen-bond acceptor, influencing binding affinity in biological systems.

Q & A

Basic: What established methods are recommended for synthesizing Hexyl 5-oxo-L-prolinate, and how can its purity be verified?

Answer:

Hexyl 5-oxo-L-prolinate is typically synthesized via esterification of 5-oxo-L-proline with hexanol. A common method involves coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions . Post-synthesis, purity is verified using:

- NMR spectroscopy (¹H and ¹³C) to confirm ester bond formation and structural integrity.

- HPLC (reverse-phase C18 column, UV detection at 210–220 nm) to assess purity (>95% is typical for research-grade material).

- Mass spectrometry (ESI-MS) to validate molecular weight (C₁₁H₁₉NO₃, theoretical 213.28 g/mol) .

Advanced: How can researchers optimize synthesis yield using design of experiments (DOE)?

Answer:

DOE involves systematically varying parameters to identify optimal conditions:

- Variables: Reaction temperature (30–70°C), molar ratio (5-oxo-L-proline:hexanol, 1:1.5–1:3), catalyst concentration (0.5–2.0 equiv), and reaction time (6–24 hrs).

- Statistical models: Response surface methodology (RSM) or factorial designs can model interactions between variables. For example, increasing temperature and catalyst load may reduce reaction time but risk side reactions (e.g., racemization) .

- Validation: Confirm optimized conditions with triplicate runs (targeting >80% yield).

Basic: What analytical techniques are critical for characterizing Hexyl 5-oxo-L-prolinate?

Answer:

- Structural confirmation:

- Purity assessment:

Advanced: How should discrepancies in reported biological activities be addressed?

Answer:

Conflicting data (e.g., antioxidant vs. inert effects) may arise from:

- Experimental variability: Differences in cell lines (e.g., HepG2 vs. RAW264.7), concentrations (µM vs. mM), or assay protocols (MTT vs. resazurin).

- Mitigation strategies:

Basic: What are key considerations for designing in vitro bioactivity assays?

Answer:

- Controls:

- Positive control (e.g., quercetin for antioxidant assays).

- Vehicle control (e.g., DMSO at ≤0.1% to avoid cytotoxicity).

- Cell lines: Use physiologically relevant models (e.g., primary hepatocytes for metabolic studies).

- Replicates: Minimum triplicate measurements to account for biological variability .

Advanced: What strategies assess metabolic stability in pharmacokinetic studies?

Answer:

- Liver microsomes: Incubate with NADPH-regenerating systems to monitor degradation (t₁/₂ calculation via LC-MS/MS).

- Metabolite identification: Use high-resolution MS (HRMS) to detect oxidation (e.g., hydroxylation) or ester hydrolysis.

- Plasma stability: Test in species-specific plasma (37°C, 1–24 hrs) to evaluate esterase susceptibility .

Basic: How can researchers ensure reproducibility across experimental models?

Answer:

- Protocol standardization: Document reagent sources (e.g., Sigma-Aldrich vs. TCI), incubation times, and equipment settings.

- Environmental controls: Maintain consistent temperature (±1°C) and humidity (e.g., CO₂ incubators at 5%).

- Independent validation: Collaborate with external labs to replicate key findings .

Advanced: What computational methods predict interactions with biological targets?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger to model binding to proline dehydrogenase (PRODH) or antioxidant enzymes.

- MD simulations: Analyze stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS).

- QSAR models: Corrogate structural features (e.g., ester chain length) with activity data from analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.